molecular formula C15H19F3N2O B4923419 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine

1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine

Cat. No. B4923419
M. Wt: 300.32 g/mol
InChI Key: VDWNYUCWRYNOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propyl-4-[3-(trifluoromethyl)benzoyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP is commonly used as a research chemical and has been studied for its potential therapeutic applications in various fields.

Mechanism of Action

1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are part of the serotonin receptor system. 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine's partial agonist activity leads to an increase in serotonin release in the brain, which can have various effects on the body. 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine's mechanism of action is similar to other drugs that act on the serotonin receptor system such as LSD and psilocybin.
Biochemical and Physiological Effects
1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine has been shown to have various biochemical and physiological effects on the body. 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine has been shown to increase heart rate, blood pressure, and body temperature. 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine has also been shown to cause changes in perception, mood, and behavior. 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine's effects on the body are similar to other drugs that act on the serotonin receptor system such as LSD and psilocybin.

Advantages and Limitations for Lab Experiments

1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine has various advantages and limitations for lab experiments. 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine's ability to act as a partial agonist at the 5-HT1A and 5-HT2A receptors makes it a useful tool to study the serotonin receptor system. 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine's effects on the body are similar to other drugs that act on the serotonin receptor system such as LSD and psilocybin, which makes it a useful tool to compare the effects of different drugs on the serotonin receptor system. However, 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine's effects on the body can be unpredictable and can vary depending on the dose and individual.

Future Directions

There are various future directions for the study of 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine. 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine's potential therapeutic applications in various fields such as neurology, psychiatry, and pharmacology need to be further studied. 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine's mechanism of action and its effects on the body need to be further understood. The potential risks and benefits of 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine need to be further studied to determine its safety and efficacy for human use.
Conclusion
In conclusion, 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine is a synthetic compound that belongs to the piperazine family. 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and pharmacology. 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are part of the serotonin receptor system. 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine's effects on the body are similar to other drugs that act on the serotonin receptor system such as LSD and psilocybin. 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine has various advantages and limitations for lab experiments. There are various future directions for the study of 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine. Further research is needed to determine the potential risks and benefits of 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine for human use.

Synthesis Methods

1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine is synthesized by the reaction of 1-propylpiperazine with trifluoromethylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine as a white crystalline solid with a melting point of 183-185°C.

Scientific Research Applications

1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and pharmacology. In neurology, 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine has been studied as a potential treatment for Parkinson's disease due to its ability to increase dopamine release in the brain. In psychiatry, 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine has been studied for its potential use in the treatment of anxiety and depression. In pharmacology, 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine has been studied for its potential use as a tool to study the serotonin receptor system.

properties

IUPAC Name

(4-propylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O/c1-2-6-19-7-9-20(10-8-19)14(21)12-4-3-5-13(11-12)15(16,17)18/h3-5,11H,2,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWNYUCWRYNOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Propylpiperazin-1-yl)[3-(trifluoromethyl)phenyl]methanone

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